molecular formula C13H11N3O4S2 B3931593 5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione

5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione

Cat. No.: B3931593
M. Wt: 337.4 g/mol
InChI Key: VMSZLSYXYCFZRZ-UHFFFAOYSA-N
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Description

The compound appears to contain two thiazole rings, which are five-membered rings containing nitrogen and sulfur. It also has an amine group (-NH2), a ketone group (C=O), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxyl group (-OH) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like the Mannich reaction . This reaction is a nucleophilic addition reaction that forms carbon-carbon bonds and is employed in the synthesis of numerous natural products, drugs, and other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amine and hydroxyl groups could impact the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many compounds with similar structures are used as pharmaceuticals and their mechanisms of action involve interactions with biological macromolecules like proteins or nucleic acids .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on exploring its potential as a pharmaceutical agent .

Properties

IUPAC Name

5-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16(6-2-4-7(17)5-3-6)12-14-10(18)8(21-12)9-11(19)15-13(20)22-9/h2-5,8-9,17H,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZLSYXYCFZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(S2)C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-1,3-thiazolidine-2,4-dione

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